2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid
Description
2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of fluorine and methyl groups attached to a benzoic acid core
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-5-11(13(8-9)15(17)18)12-7-10(2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTGADOPZADNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689219 | |
| Record name | 2'-Fluoro-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-90-0 | |
| Record name | 2'-Fluoro-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action would involve molecular docking and computational chemistry techniques to predict and analyze these interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
- 5-Fluoro-2-methylphenyl isocyanate
Uniqueness
2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
